9-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
CAS No.: 896338-35-5
Cat. No.: VC4461932
Molecular Formula: C14H16N4O3S
Molecular Weight: 320.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896338-35-5 |
|---|---|
| Molecular Formula | C14H16N4O3S |
| Molecular Weight | 320.37 |
| IUPAC Name | 9-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
| Standard InChI | InChI=1S/C14H16N4O3S/c1-10-3-2-4-18-12(10)15-13(16-14(18)20)22-9-11(19)17-5-7-21-8-6-17/h2-4H,5-9H2,1H3 |
| Standard InChI Key | WZSDDRFAOVCOPB-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3CCOCC3 |
Introduction
9-Methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a]135triazin-4-one is a complex organic compound belonging to the pyrido-triazine derivatives class. It features a unique structural framework, including a pyrido[1,2-a] triazine core, which is known for its potential biological activities. The presence of a morpholine ring and a sulfanyl group enhances its chemical properties and reactivity.
Synthesis
The synthesis of 9-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a] triazin-4-one typically involves multi-step reactions. While specific synthetic routes are not detailed in the available literature, techniques such as condensation and cyclization are commonly used in the synthesis of similar compounds.
Biological Activities and Potential Applications
-
Therapeutic Potential: This compound has potential applications in medicinal chemistry, particularly in anti-cancer and anti-inflammatory therapeutic areas. Its unique structure suggests potential biological activities that could be explored further.
-
In Vitro Studies: In vitro studies are necessary to elucidate the specific mechanisms by which this compound exerts its biological effects. Such studies would provide valuable insights into its potential therapeutic applications.
Comparison with Related Compounds
Other compounds featuring morpholine and sulfanyl groups, such as 11-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one, exhibit antimicrobial and anticancer properties. These compounds highlight the importance of the morpholine moiety in biological interactions.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | Approximately 288.36 g/mol |
| Chemical Class | Pyrido-triazine derivatives |
| Potential Applications | Anti-cancer, Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume